2-tert-Butyl-2H-1,4-bezoxazin-3(4H)-on
Description
Contextualization within Benzoxazinone (B8607429) Heterocyclic Chemistry
Benzoxazinones are a significant class of bicyclic heterocycles that consist of a benzene (B151609) ring fused to an oxazine (B8389632) ring containing a ketone group. nih.gov They exist as several structural isomers depending on the relative positions of the oxygen and nitrogen atoms and the placement of the carbonyl group within the heterocyclic ring. ijsr.net The 1,4-benzoxazinone core, specifically the 2H-1,4-benzoxazin-3(4H)-one scaffold, is found in a variety of natural products and pharmacologically active molecules. sci-hub.se These compounds are recognized for their utility as intermediates in the synthesis of more complex molecular architectures. nih.gov
The benzoxazinone framework serves as a "privileged scaffold" in medicinal chemistry and materials science. Derivatives have been investigated for a range of biological activities, though this article will focus solely on their chemical applications. The reactivity of the benzoxazinone core, particularly the lactam functionality and the potential for substitution on both the aromatic and heterocyclic rings, makes it a versatile building block in organic synthesis. nih.govijsr.net
Table 2: Key Structural Isomers of Benzoxazinones
| Isomer Name | Structural Features |
| 2H-1,4-Benzoxazin-3(4H)-one | Oxygen at position 1, Nitrogen at position 4, Carbonyl at position 3. |
| 4H-3,1-Benzoxazin-4-one | Nitrogen at position 3, Oxygen at position 1, Carbonyl at position 4. |
| 2H-1,3-Benzoxazin-2-one | Oxygen at position 1, Nitrogen at position 3, Carbonyl at position 2. |
| 1H-2,3-Benzoxazin-1-one | Oxygen at position 2, Nitrogen at position 3, Carbonyl at position 1. |
Significance in Contemporary Synthetic Methodologies and Chemical Transformations
The primary significance of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one in contemporary organic synthesis lies in its application as a chiral glycine (B1666218) equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids. When prepared in an enantiomerically pure form, this compound serves as a powerful chiral auxiliary.
The synthetic utility unfolds in a sequence of reactions:
Enolate Formation: The N-H proton of the lactam is typically protected, and the α-proton at C2 is abstracted by a strong base (e.g., lithium diisopropylamide or lithium bis(trimethylsilyl)amide) at low temperature to generate a planar, conformationally rigid chiral enolate. The bulky tert-butyl group effectively shields one face of the enolate.
Diastereoselective Alkylation: The chiral enolate is then reacted with a prochiral electrophile (e.g., an alkyl halide). The steric hindrance from the tert-butyl group directs the incoming electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation.
Hydrolysis: The resulting alkylated benzoxazinone is then hydrolyzed under acidic or basic conditions. This step cleaves the lactam and amide bonds, releasing the newly synthesized α-amino acid in high enantiomeric excess and recovering the chiral precursor, 2-aminophenol (B121084).
This methodology provides a reliable route to a wide array of enantiomerically enriched α-alkyl and α,α-disubstituted amino acids, which are valuable building blocks for peptides, pharmaceuticals, and other complex natural products.
Modern synthetic approaches to obtain the chiral 2-substituted 1,4-benzoxazin-3-one core itself include the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. sci-hub.senih.gov This method allows for the preparation of these chiral scaffolds with excellent yields and high enantioselectivities (up to 99% ee). sci-hub.senih.gov
Table 3: Representative Diastereoselective Alkylation using a 2-tert-Butyl-1,4-benzoxazin-3-one Scaffold
| Step | Reagents & Conditions | Purpose | Typical Outcome |
| 1. Enolate Formation | 1. N-Protection (e.g., Boc₂O, DMAP) 2. Base (e.g., LDA, THF, -78 °C) | Generation of a planar chiral enolate. | High yield of the lithium enolate. |
| 2. Alkylation | Electrophile (e.g., Benzyl bromide, R-X) | Diastereoselective C-C bond formation. | High diastereomeric excess (>95% d.e.). |
| 3. Deprotection/Hydrolysis | 1. N-Deprotection (e.g., TFA) 2. Hydrolysis (e.g., LiOH, then H⁺) | Cleavage of the auxiliary to release the amino acid. | Enantiomerically pure α-amino acid and recovery of the 2-aminophenol precursor. |
Historical Development of Benzoxazinone Research Relevant to 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one Precursors
The development of synthetic routes to 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one is rooted in the broader history of heterocyclic chemistry, particularly the synthesis of the 1,4-benzoxazinone core.
Early and classical methods for constructing the 1,4-benzoxazin-3-one ring system involved the condensation of 2-aminophenol with α-haloacetyl chlorides or related reagents. ijsr.net This straightforward approach involves an initial N-acylation of the amino group, followed by an intramolecular Williamson ether synthesis, where the phenolic oxygen displaces the halide to form the oxazine ring.
Another historically significant precursor for an isomeric benzoxazinone, the 4H-3,1-benzoxazin-4-one, is anthranilic acid. In 1902, Heller and Fiesselmann reported the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides. nih.gov While this produces a different isomer, the use of ortho-disubstituted benzene rings as foundational precursors is a common theme.
Over the decades, synthetic methodologies have evolved significantly. The limitations of classical methods, such as harsh conditions and limited substrate scope, spurred the development of transition-metal-catalyzed reactions. Copper- and palladium-catalyzed strategies have become prominent for forming the C-O and C-N bonds necessary to construct the heterocyclic ring. ijsr.netrsc.org For instance, efficient syntheses have been developed involving the copper-catalyzed coupling of o-halophenols with 2-halo-amides or the palladium-catalyzed intramolecular C-O bond formation from N-(2-bromophenyl) amides. ijsr.netrsc.org A regioselective one-pot synthesis starting from commercially available 2-aminophenols and 2-bromoalkanoates under microwave heating also represents a significant advancement. organic-chemistry.org These modern methods offer milder conditions, greater functional group tolerance, and improved yields, paving the way for the efficient synthesis of complex and highly functionalized precursors required for molecules like 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one.
Table 4: Evolution of Synthetic Methods for 1,4-Benzoxazin-3-one Precursors
| Era | Method | Precursors | Key Features |
| Classical | Condensation / Cyclization | 2-Aminophenol + α-Haloacyl Halide | Direct two-step, one-pot procedure; can have limitations in scope and conditions. ijsr.net |
| Modern | Copper-Catalyzed Cascade Reaction | 2-Halophenol + Chloroacetamide | Ligand-free, efficient C-O and C-N bond formation in one pot. organic-chemistry.org |
| Modern | Palladium-Catalyzed Intramolecular Cyclization | N-(2-bromophenyl)-2-hydroxyacetamide | High efficiency for C-O bond formation under mild conditions. rsc.org |
| Modern | Iridium-Catalyzed Asymmetric Hydrogenation | 2-Alkylidene-1,4-benzoxazin-3-one | Provides direct access to enantiomerically pure 2-substituted products. sci-hub.senih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)10-11(14)13-8-6-4-5-7-9(8)15-10/h4-7,10H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSMRWTSJNUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One
Classical Approaches to Benzoxazinone (B8607429) Ring System Construction
Classical methods for constructing the benzoxazinone ring remain fundamental in organic synthesis, primarily relying on cyclization reactions of appropriately substituted precursors.
The most direct and widely used classical method for synthesizing 2-substituted-2H-1,4-benzoxazin-3(4H)-ones involves the reaction between a 2-aminophenol (B121084) and an α-halo ester or its corresponding acid. For the target compound, this would typically involve the condensation of a 2-aminophenol with an ester of 2-bromo-3,3-dimethylbutanoate.
The general mechanism proceeds via an initial N-alkylation of the 2-aminophenol's amino group by the α-halo ester, followed by an intramolecular cyclization where the phenolic hydroxyl group displaces the ester's alkoxy group to form the lactone ring. Alternatively, O-alkylation can occur first, followed by an intramolecular amidation. Base-mediated regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intramolecular amidation, has been shown to produce the desired 1,4-benzoxazinone products in good yields, particularly under microwave heating. organic-chemistry.org A simple and effective route also involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using iron in acetic acid, which is compatible with various functional groups. ijsr.net
Another classical approach is the reaction of a 2-aminophenol with chloroacetyl chloride, which first forms an amide intermediate that can then be cyclized. ijsr.net For instance, substituted 2-aminophenols react with chloroacetyl chloride to yield an intermediate that, upon alkylation and subsequent workup, produces 2H-1,4-benzoxazin-3-(4H)-ones in yields ranging from 30-70%. ijsr.net
The table below summarizes typical conditions for these classical cyclization reactions.
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
| 2-Aminophenol, 2-Bromoalkanoates | Base (e.g., K₂CO₃), Microwave heating | 2-Alkyl-1,4-benzoxazin-3-one | Good | organic-chemistry.org |
| 2-(2-Nitrophenoxy)acetonitrile adducts | Fe / Acetic Acid | 2H-1,4-Benzoxazin-3-(4H)-one | Excellent | ijsr.net |
| Substituted 2-Aminophenol, Chloroacetyl chloride | 1. Chloroform (B151607); 2. Alkylation with K₂CO₃ in DMF, heat | N-alkylated-2H-1,4-benzoxazin-3-(4H)-one | 30-70% | ijsr.net |
The Smiles rearrangement offers a powerful alternative for constructing the 1,4-benzoxazinone scaffold. This intramolecular nucleophilic aromatic substitution reaction typically involves the rearrangement of an O-aryl derivative of an α-hydroxyamide to an N-aryl lactam.
A notable application of this strategy involves treating a substituted 2-chlorophenol (B165306) with an N-substituted-2-chloroacetamide in the presence of a base like potassium carbonate. The resulting ether intermediate then undergoes a Smiles-type rearrangement upon treatment with a stronger base, such as cesium carbonate, to yield the 1,4-benzoxazinone. umich.edu This method is particularly efficient, providing the desired products in excellent yields. umich.edu For example, reacting 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide and potassium carbonate, followed by cyclization with cesium carbonate in DMF, yields 7-methyl-2H-1,4-benzoxazin-3(4H)-one. umich.edu This pathway has also been utilized in the synthesis of potential platelet aggregation inhibitors, highlighting its utility in medicinal chemistry. nih.govnih.gov
The choice of base and solvent is critical for the success of the rearrangement. Cesium carbonate in DMF has proven to be a highly effective combination for the cyclization step. umich.edu
| Precursor Type | Reagents and Conditions | Key Transformation | Yield Range | Reference |
| N-substituted 2-chloroacetamide (B119443), 2-chlorophenol | Cs₂CO₃, DMF, reflux | Smiles Rearrangement | Excellent | umich.edu |
| 3-Bromo-4-hydroxy benzaldehyde, Anilines, Chloroacetyl chloride | Condensation, Reduction, O-alkylation, Smiles Rearrangement | Multi-step sequence | - | nih.gov |
Modern Catalytic Methods in Synthesis
Modern synthetic chemistry has introduced a range of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of benzoxazinones.
Transition metals play a pivotal role in modern organic synthesis, enabling bond formations that are difficult to achieve through classical methods.
Copper-Catalyzed Syntheses: Copper catalysts are frequently employed for the synthesis of benzoxazinones. An efficient, ligand-free copper-catalyzed cascade reaction between substituted chloroacetamides and 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. organic-chemistry.org This approach involves a copper-catalyzed coupling of o-halophenols and 2-halo-amides, which proceeds conveniently in good to excellent yields. ijsr.net Copper(I) chloride has also been used to catalyze decarboxylative coupling approaches to access the benzoxazinone core. nih.gov Furthermore, copper-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones can generate tetra-substituted 3,1-benzoxazines. nih.gov
Palladium-Catalyzed Syntheses: Palladium catalysis offers a versatile platform for benzoxazinone synthesis. One prominent method is the palladium-catalyzed intramolecular C–O bond formation from N-(2-bromoaryl)amides containing a tertiary alcohol moiety. thieme-connect.com This reaction demonstrates tolerance for a variety of alkyl and aryl substitutions. thieme-connect.com Another powerful strategy is the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source, which is inexpensive and stable. organic-chemistry.org Palladium catalysts also enable the decarboxylative cycloaddition of vinyl benzoxazinones to form various N-heterocycles. acs.org Heterogeneous palladium catalysts have been developed for carbonylative coupling, offering advantages like easy catalyst recyclability and high atom economy. organic-chemistry.org
Rhodium-Catalyzed Syntheses: Rhodium catalysts have enabled novel routes to benzoxazinones through C-H activation. A rhodium(III)-catalyzed cascade reaction of benzoic acids with 1,4,2-dioxazol-5-ones leads to 2,5-substituted benzoxazinones through a double C-H amidation followed by intramolecular cyclization. rsc.org Rhodium(III) catalysis has also been used for the oxidative cross-coupling of existing benzoxazinones with styrenes, demonstrating its utility in functionalizing the heterocyclic core. rsc.orgrawdatalibrary.net
| Catalyst Type | Reaction Type | Substrates | Key Advantages | Reference |
| Copper (Cu) | Cascade reaction / Coupling | 2-Halophenols, Chloroacetamides | Ligand-free, good yields | organic-chemistry.org, ijsr.net |
| Palladium (Pd) | Intramolecular C-O Coupling / Carbonylation | N-(o-bromoaryl)amides, 2-Iodoanilines | High stereofidelity, use of simple carbonyl sources | organic-chemistry.org, thieme-connect.com |
| Rhodium (Rh) | Cascade C-H Amidation / Oxidative Cross-Coupling | Benzoic acids, Dioxazolones, Styrenes | High atom and step economy, novel disconnections | rsc.org, rsc.org |
In recent years, organocatalysis and nanocatalysis have emerged as powerful tools in heterocyclic synthesis, often aligning with green chemistry principles.
While specific organocatalytic routes to 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one are not extensively documented, the principles apply. Organocatalysts can be used to promote the initial condensation steps under mild, metal-free conditions.
Nanocatalysis has shown significant promise. The use of nanocatalysts offers advantages such as high surface area-to-volume ratio, leading to high reactivity, low catalyst loading, and ease of separation and recyclability. researchgate.net For instance, a super-magnetic nano-hybrid (γ‐Fe₂O₃@CPTMS-DETA@SO₃H) has been used as an efficient and recyclable catalyst for the three-component condensation reaction to form benzoxazin-4(3H)-one derivatives under solvent-free microwave conditions. researchgate.net Such nanocatalysts combine chemical and thermal stability with eco-friendly characteristics. researchgate.net
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to important heterocycles like benzoxazinones.
One significant advancement is the use of deep eutectic solvents (DES). An efficient, one-pot synthesis of 2H-benzo[b] thieme-connect.comrsc.orgoxazin-3(4H)-one compounds has been developed using a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335). arkat-usa.org This method proceeds at room temperature without any additional catalyst or base and tolerates a wide variety of functional groups. arkat-usa.org
Mechanochemistry, specifically ball-milling, represents another green approach. It allows for solvent-free reactions at ambient temperatures. researchgate.net This technique has been successfully applied to synthesize 4th generation benzoxazine (B1645224) monomers from 100% bio-based synthons like vanillin (B372448) and furfuryl amine, demonstrating a highly scalable and efficient process. rsc.org
Furthermore, transition-metal-free approaches, such as using ethanol (B145695) as a green solvent for one-pot tandem reactions, contribute to more sustainable synthetic protocols for 1,4-benzoxazine derivatives. rsc.org The use of air as a terminal oxidant in some catalytic systems also enhances the green credentials of the synthesis. organic-chemistry.org
| Green Chemistry Approach | Specific Method | Advantages | Reference |
| Alternative Solvents | Deep Eutectic Solvent (Choline chloride/Urea) | Room temp, catalyst-free, base-free, one-pot | arkat-usa.org |
| Mechanochemistry | Ball-milling | Solvent-free, ambient temperature, scalable | researchgate.net, rsc.org |
| Catalyst-Free Conditions | One-pot tandem reaction in ethanol | Avoids transition metals, uses a green solvent | rsc.org |
Solvent-Free and Microwave-Assisted Reaction Systems
The pursuit of greener and more efficient chemical processes has led to the adoption of solvent-free and microwave-assisted techniques in the synthesis of 1,4-benzoxazin-3(4H)-one derivatives. These methods offer significant advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher product yields.
Microwave irradiation, in particular, has been shown to play a critical role in driving reactions, sometimes providing access to products or regioisomers that are not obtainable through traditional heating methods. nih.gov A notable approach involves the one-pot, multicomponent reaction of substituted 2-aminophenols, aldehydes, and phenacyl bromides. rsc.org Under microwave-assisted conditions, using a base such as cesium carbonate (Cs₂CO₃), the reaction time can be shortened from hours to mere minutes. rsc.orgarkat-usa.org For instance, one efficient microwave-assisted protocol for synthesizing 2H-benzo[b] core.ac.ukresearcher.lifeoxazine (B8389632) derivatives from phenacyl bromides and aminophenols using Cs₂CO₃ as a catalyst yielded products in 70% to 86% in just 3 to 5 minutes. arkat-usa.org
Another effective strategy is the Smiles rearrangement, which can be conducted under microwave irradiation to produce benzo[b] core.ac.ukresearcher.lifethiazin-3(4H)-one and its oxazine analogues. This method has yielded products in high yields, ranging from 65% to 92%, within 15 to 20 minutes. arkat-usa.org These rapid, high-yield syntheses highlight the transformative impact of microwave technology in this area of heterocyclic chemistry. The combination of solvent-free conditions and microwave assistance represents a significant step towards more sustainable and economical synthetic routes. nih.gov
Table 1: Comparison of Microwave-Assisted Synthesis Methods
| Reactants | Catalyst/Base | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Phenacyl bromides and aminophenols | Cs₂CO₃ | 3-5 minutes | 70-86% | arkat-usa.org |
| 2-chlorobenzenthiols, chloroacetyl chloride, primary amines | Base-mediated | 15-20 minutes | 65-92% | arkat-usa.org |
| Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Cs₂CO₃ | 3-5 minutes | Moderate to Good | rsc.org |
| Phthalic anhydrides, trimethylsilyl (B98337) azide | None (Solvent-free) | 8 minutes | 30-90% | nih.gov |
Deep Eutectic Solvents (DES) in Synthesis
Deep Eutectic Solvents (DES) have emerged as green and effective alternatives to conventional organic solvents and ionic liquids in chemical synthesis. core.ac.uk These solvents, typically formed from a mixture of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or glycerol), are characterized by their low cost, low toxicity, biodegradability, and non-flammability. nih.govcore.ac.uk
For the synthesis of 2H-benzo[b] core.ac.ukresearcher.lifeoxazin-3(4H)-one derivatives, a highly efficient and green method has been developed using a DES composed of choline chloride and urea. core.ac.uk This one-pot chemoselective reaction between 2-aminophenols and 2-bromoalkanoates proceeds at room temperature without the need for any additional catalyst or base. The DES itself acts as the reaction medium and promoter. core.ac.uk The proposed mechanism suggests that the DES activates the reactants through hydrogen bonding. The hydroxyl group of the 2-aminophenol is activated by the DES to attack the C-Br bond of the 2-bromoalkanoate, followed by a ring-closure step to form the final benzoxazinone product. core.ac.uk
This methodology tolerates a wide variety of functional groups on the reactants and consistently produces high yields. core.ac.uk The use of DES aligns with the principles of green chemistry by minimizing waste and avoiding hazardous substances, offering a sustainable route to this important class of heterocycles. core.ac.uk
Table 2: Synthesis of 1,4-Benzoxazin-3-ones in a Deep Eutectic Solvent
| Starting Materials | DES Composition | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| 2-Aminophenols and 2-Bromoalkanoates | Choline Chloride / Urea | Room Temperature | No additional catalyst or base needed | core.ac.uk |
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of many 1,4-benzoxazinone derivatives is dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of specific enantiomeric forms is of significant importance. While many traditional syntheses result in racemic mixtures, modern asymmetric catalysis provides powerful tools to access enantioenriched products. researcher.life
Chiral Catalysis and Auxiliaries for Asymmetric Transformations
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. For the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones, several effective catalytic systems have been developed. These systems typically employ a transition metal complexed with a chiral ligand.
Iridium-based catalysts have proven particularly effective. One highly efficient system uses an iridium catalyst with a chiral phosphine-aminophosphine ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine, achieving excellent enantioselectivities of up to 95% ee in the hydrogenation of 3-aryl-2H-1,4-benzoxazines. core.ac.uk Another powerful method involves an iridium complex with the iPr-BiphPHOX ligand for the hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones, delivering products in nearly quantitative yields (up to 99%) and with outstanding enantioselectivities (up to 99% ee). researcher.lifemdpi.com This reaction demonstrates high efficiency even at low catalyst loadings (0.1 mol%) and on a gram scale. researcher.lifemdpi.com
Rhodium catalysis has also been successfully applied. A tethered Cp*Rh(III)-diamine catalyst has been used for the asymmetric transfer hydrogenation of 3-substituted 2H-1,4-benzoxazines, affording a broad range of chiral products in high yields and with up to 99% ee. Furthermore, copper-catalyzed reactions using ligands like (S,S)-Ph-BPE have shown promise in related asymmetric cyclization reactions, indicating the potential for diverse metal-catalyst systems in this field.
Table 3: Chiral Catalysts in Asymmetric Synthesis of Benzoxazinone Derivatives
| Catalyst System | Ligand | Transformation | Max. Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Iridium (Ir) | Phosphine-aminophosphine | Asymmetric Hydrogenation | 95% | core.ac.uk |
| Iridium (Ir) | iPr-BiphPHOX | Enantioselective Hydrogenation | 99% | researcher.lifemdpi.com |
| Rhodium (Rh) | Tethered Cp*Rh(III)-diamine | Asymmetric Transfer Hydrogenation | 99% | |
| Copper (Cu) | (S,S)-Ph-BPE | Cyclizative Aminoboration | 91-99% |
Enantioselective Hydrogenation Strategies
Enantioselective hydrogenation is a primary strategy for producing chiral 3,4-dihydro-2H-1,4-benzoxazines and related benzoxazinones from their unsaturated precursors. This approach involves the addition of hydrogen across a double bond in a stereocontrolled manner, guided by a chiral catalyst.
Iridium-catalyzed systems are at the forefront of this field. The combination of an iridium precursor, such as [Ir(COD)Cl]₂, with a chiral ligand like (S)-SegPhos and an iodine additive creates a potent catalytic system for the hydrogenation of 3-aryl-2H-1,4-benzoxazines, yielding products with up to 92% ee. core.ac.uk Similarly, the iPr-BiphPHOX ligand in conjunction with an iridium catalyst has been demonstrated to be highly effective for the hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones, achieving up to 99% ee. mdpi.com This method shows excellent functional group tolerance and scalability. mdpi.com
Asymmetric Transfer Hydrogenation (ATH) offers an alternative to using high-pressure molecular hydrogen. In this technique, a stable, easy-to-handle hydrogen donor is used instead. A notable example is the use of a tethered Cp*Rh(III)-diamine catalyst with an azeotropic mixture of formic acid and triethylamine (B128534) (HCO₂H/NEt₃) as the hydrogen source. This process provides access to a wide array of chiral 3,4-dihydro-2H-1,4-benzoxazines in high yields and with enantioselectivities reaching up to 99% ee. The choice of catalyst and hydrogen source is crucial for achieving high levels of enantiocontrol in these transformations.
Table 4: Enantioselective Hydrogenation Systems and Performance
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Substrate Type | Max. Yield | Max. ee | Reference |
|---|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ | (S)-SegPhos (+I₂) | H₂ | 3-Aryl-2H-1,4-benzoxazines | - | 92% | core.ac.uk |
| Iridium | iPr-BiphPHOX | H₂ | 2-Alkylidene 1,4-benzoxazin-3-ones | 99% | 99% | mdpi.com |
| Tethered Cp*Rh(III) | Diamine | HCO₂H/NEt₃ | 3-Substituted 2H-1,4-benzoxazines | High | 99% | |
| Iridium | (Rc)-3a | H₂ | 3-Aryl-2H-1,4-benzoxazines | 98% | 95% | core.ac.uk |
Reactivity and Mechanistic Investigations of 2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene ring of the benzoxazinone (B8607429) nucleus is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the activating, ortho-para directing ether-like oxygen and the deactivating, meta-directing acylamino group.
Studies on the electrophilic substitution of (2H)-1,4-benzoxazin-3(4H)-one and its derivatives have elucidated the regioselectivity of these reactions. For instance, nitration of the parent (2H)-1,4-benzoxazin-3(4H)-one with a mixture of sulfuric and nitric acid yields the 6-nitro derivative, and further reaction leads to the 6,8-dinitro compound. libretexts.org In contrast, nitrosation followed by nitration using sodium nitrite (B80452) and fuming nitric acid primarily affords the 7-nitro derivative. libretexts.org
Bromination with bromine in glacial acetic acid results in the formation of the 6-bromo and subsequently the 6,7-dibromo derivatives. libretexts.org However, using bromine in chloroform (B151607) favors the formation of the 7-bromo compound. libretexts.org These findings are summarized in the table below.
| Reaction | Reagents | Primary Product(s) | Secondary Product(s) | Reference |
|---|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ | 6-Nitro derivative | 6,8-Dinitro derivative | libretexts.org |
| Nitration | NaNO₂/fuming HNO₃ | 7-Nitro derivative | - | libretexts.org |
| Bromination | Br₂ in glacial acetic acid | 6-Bromo derivative | 6,7-Dibromo derivative | libretexts.org |
| Bromination | Br₂ in chloroform | 7-Bromo derivative | - | libretexts.org |
Information regarding Friedel-Crafts alkylation or acylation specifically on 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one is not extensively documented in the reviewed literature. However, based on the principles of electrophilic aromatic substitution, it is anticipated that such reactions would be influenced by the directing effects of the existing substituents. mdpi.comnih.govclearsynth.com The bulky tert-butyl group at the 2-position may also exert steric hindrance, potentially influencing the regioselectivity of the substitution.
Nucleophilic Additions and Substitutions at the Heterocyclic Ring System
The heterocyclic portion of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one contains a reactive carbonyl group and is susceptible to ring-opening reactions under certain conditions.
Reactivity of the Carbonyl Group
The carbonyl group in the benzoxazinone ring is an electrophilic center and can undergo nucleophilic attack. masterorganicchemistry.commsu.edu The reactivity of this carbonyl is influenced by the adjacent nitrogen and oxygen atoms within the heterocyclic ring.
Reactions with strong nucleophiles such as Grignard reagents or organolithium compounds can lead to the addition to the carbonyl group. For example, the reaction of N-substituted benzoxazinones with Grignard reagents can result in the formation of tertiary alcohols after quenching. Similarly, reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol. rsc.orgyoutube.com
The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is then typically protonated during workup to yield the final alcohol product.
Ring-Opening and Ring-Closure Mechanisms
The stability of the 1,4-benzoxazin-3(4H)-one ring system allows for its formation through various ring-closure reactions, but it can also undergo ring-opening under specific conditions.
A common synthetic route to the benzoxazinone core involves the Smiles rearrangement. researchgate.net This intramolecular nucleophilic aromatic substitution reaction typically proceeds from an N-substituted 2-chloroacetamide (B119443) and a substituted phenol (B47542). The reaction of primary amines with chloroacetyl chloride produces a 2-chloro-N-substituted acetamide, which then reacts with a phenol to give an O-alkylation product. This intermediate, in the presence of a base like cesium carbonate, undergoes a Smiles rearrangement to furnish the 2H-1,4-benzoxazin-3(4H)-one ring system. researchgate.net
Ring-opening of the benzoxazinone can be initiated by nucleophilic attack, particularly under basic conditions. For instance, the reaction of 2-benzoyl-1,4-benzothiazin-3-one, a related heterocyclic system, with methyl chloroacetate (B1199739) under phase transfer catalysis conditions leads to a ring transformation, affording 1-methoxycarbonylmethyl-1,3-benzothiazol-2-one. researchgate.net This suggests that the lactam linkage is susceptible to cleavage.
Rearrangement Reactions and Transformations
Beyond the Smiles rearrangement used in its synthesis, the 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one scaffold can potentially undergo other rearrangement reactions.
Photochemical rearrangements of related heterocyclic systems have been documented. For example, the photochemical rearrangement of a 19-membered azoxybenzocrown ether has been shown to yield various macrocyclic products through complex transformation pathways. nih.govmostwiedzy.pl While specific studies on the photochemical rearrangement of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one are not prevalent, the presence of the chromophoric benzoxazinone system suggests that it may be susceptible to photochemical transformations. youtube.comyoutube.com
Transformations of the benzoxazinone ring into other heterocyclic systems have also been reported. For example, the reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene (B1212753) compounds under basic conditions leads to C-acylation, and subsequent cyclization of the intermediates provides a route to 3-substituted 4-hydroxyquinolin-2(1H)-ones. researchgate.net
Radical and Oxidative Coupling Transformations
The 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one molecule possesses C-H bonds that can be targets for radical and oxidative coupling reactions.
The peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones using tert-butyl hydroperoxide has been reported, indicating that the heterocyclic ring can be functionalized through radical pathways. nih.gov Such reactions often involve the generation of radicals that can add to unsaturated systems or abstract hydrogen atoms. nih.gov
Oxidative C-H functionalization is a powerful tool in modern organic synthesis. mdpi.comchemrxiv.org While specific examples for the direct oxidative C-H functionalization of the tert-butyl group in this particular benzoxazinone are scarce, recent advances have shown that even sterically congested primary C-H bonds of a tert-butyl group can be hydroxylated using manganese catalysts. researchgate.net This suggests the potential for late-stage functionalization of the tert-butyl moiety in the title compound.
Furthermore, oxidative coupling reactions can be employed in the synthesis of the benzoxazinone core itself. For example, a transition-metal-free approach using I₂/TBHP-mediated oxidative coupling and isocyanide insertion has been developed to access 2-aminobenzoxazin-4-ones. chemrxiv.org
Computational Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the reaction mechanisms, structures, and electronic properties of molecules like 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one.
Computational studies on benzoxazine (B1645224) derivatives have been used to investigate their ring-opening polymerization mechanisms. researchgate.net DFT calculations can elucidate the energetics of different reaction pathways and the structures of intermediates and transition states. For example, in the study of methyl-substituted benzoxazine derivatives, calculations have shown that the presence of a nucleophile can lead to the formation of a phenolic polymer through the rearrangement of a phenoxy intermediate. researchgate.net
DFT methods are also employed to analyze the structure and reactivity of benzoxazinone derivatives. nih.gov Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the electronic stability and reactivity of these compounds. nih.gov The table below presents some calculated quantum chemical parameters for related benzoxazine derivatives from a DFT study, which can be indicative of their reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 3,4-dihydro-3-[2-oxo-2-(4-methoxyphenyl) ethylidene]-2(1H)-quinoxalinone | -5.89 | -2.54 | 3.35 | |
| 3,4-dihydro-3-(5-methyl-2-oxo-hex-5-enylidene)-2(1H)-quinoxalinone | -6.02 | -2.39 | 3.63 | |
| 3,4-dihydro-3-[2-oxo-2-(3-nitrophenyl)ethylidene] -2(1H)-quinoxalinone | -6.79 | -3.15 | 3.64 | |
| 3,4-dihydro-3-[2-oxo-2-(3-N-acetylphenyl)ethylidene]-1,4-benzoxazin-2-one | -6.32 | -2.52 | 3.80 |
These computational approaches are crucial for predicting reaction outcomes, understanding selectivity, and designing new synthetic methodologies involving the 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one scaffold.
Derivatization and Functionalization of 2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One
Modifications at the Benzene (B151609) Moiety
The benzene ring of the 2H-1,4-benzoxazin-3(4H)-one scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the ether oxygen and the amide nitrogen influence the position of substitution.
Research into the bromination of the parent 2H-1,4-benzoxazin-3(4H)-one and its 2-alkyl analogues provides significant insight into the expected reactivity of the 2-tert-butyl derivative. Studies have shown that electrophilic substitution, such as bromination and nitration, can be controlled to achieve mono- or di-substitution on the benzene ring. For instance, the bromination of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones can yield 6,7-dibromo derivatives, indicating the accessibility of these positions to electrophilic attack. ijsr.net
A study on the bromination of (2H)-1,4-benzoxazin-3(4H)-one and its 6-chloro and 6-methyl analogues has provided detailed information on the regioselectivity of these reactions. The conditions for bromination and nitration at the C-6 and C-7 positions have been described, as well as for dibromination (at positions 6 and 7) and dinitration (at positions 6 and 8) of the parent compound.
While specific data for the 2-tert-butyl derivative is not extensively available, the established reactivity of the benzoxazinone (B8607429) core suggests that similar outcomes can be anticipated, with the bulky tert-butyl group at the 2-position potentially influencing the regioselectivity due to steric hindrance.
Table 1: Bromination of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Br₂, Acetic Acid | 6,7-Dibromo-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Not specified | ijsr.net |
| 2-Propyl-2H-1,4-benzoxazin-3(4H)-one | Br₂, Acetic Acid | 6,7-Dibromo-2-propyl-2H-1,4-benzoxazin-3(4H)-one | Not specified | ijsr.net |
| 2-Butyl-2H-1,4-benzoxazin-3(4H)-one | Br₂, Acetic Acid | 6,7-Dibromo-2-butyl-2H-1,4-benzoxazin-3(4H)-one | Not specified | ijsr.net |
Functionalization at the Heterocyclic Nitrogen and Oxygen Atoms
The heterocyclic part of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one contains a secondary amine and an ether oxygen, both of which can be sites for functionalization.
The nitrogen atom of the lactam can undergo N-alkylation and N-acylation reactions. For example, the N-acetylation of unsubstituted 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been successfully demonstrated. ijsr.net This reaction typically involves the use of an acetylating agent like acetic anhydride (B1165640) in the presence of a suitable catalyst or base. While direct experimental data for the 2-tert-butyl derivative is limited, the general reactivity of the nitrogen atom suggests that similar transformations are feasible.
Functionalization at the heterocyclic oxygen atom is less common but can be envisaged through ring-opening reactions followed by subsequent modifications. However, specific examples of such transformations on the 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one scaffold are not well-documented in the current literature.
Table 2: N-Acetylation of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Acetic Anhydride | 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Not specified | ijsr.net |
Transformations at the Carbonyl Group and Alkyl Substituents
The carbonyl group of the lactam moiety and the tert-butyl substituent at the 2-position represent further opportunities for derivatization.
The carbonyl group can undergo reduction to the corresponding methylene (B1212753) group, transforming the benzoxazinone into a 3,4-dihydro-2H-1,4-benzoxazine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of the parent 2H-1,4-benzoxazin-3(4H)-one has been reported, suggesting that the 2-tert-butyl derivative would likely undergo a similar reaction.
Another potential transformation of the carbonyl group is thionation, converting the lactam to a thiolactam. Lawesson's reagent is a widely used reagent for this purpose in various heterocyclic systems. Although not specifically reported for 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one, this reaction is a plausible route for functionalization.
Direct transformations at the tert-butyl substituent are challenging due to the high stability of the C-C and C-H bonds. However, under specific and often harsh reaction conditions, functionalization might be achievable, though such examples are not readily found in the literature for this particular scaffold.
Regioselectivity and Stereochemical Implications of Derivatization
The regioselectivity of electrophilic substitution on the benzene ring is primarily governed by the electronic effects of the substituents. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the amide group at position 4 is also activating and ortho-, para-directing. The interplay of these directing effects, combined with the steric hindrance from the tert-butyl group at the chiral center C2, will determine the final substitution pattern. For instance, in bromination reactions of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, substitution occurs preferentially at positions 6 and 7. ijsr.net
The presence of a chiral center at the C2 position, bearing the tert-butyl group, introduces stereochemical considerations in the derivatization process. Reactions at this center or at adjacent positions can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers or enantiomers. The bulky tert-butyl group is expected to exert significant steric influence, potentially directing incoming reagents to the less hindered face of the molecule. However, detailed studies on the stereochemical outcomes of derivatization reactions specifically for 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one are not extensively reported. For the synthesis of related 2-substituted-3,4-dihydro-2H-1,4-benzoxazines, methods have been developed that proceed with high enantio- and diastereospecificity, highlighting the potential for stereocontrolled synthesis in this class of compounds.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one can be achieved.
One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum gives characteristic signals for each unique proton. The tert-butyl group is particularly conspicuous, appearing as a sharp singlet integrating to nine protons, typically in the upfield region of 0.5-2.0 ppm. acdlabs.com The single proton at the chiral C2 position would likely appear as a singlet. The protons on the aromatic ring would produce a more complex multiplet pattern in the range of 6.8-7.5 ppm. The N-H proton of the lactam ring would be observed as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon atoms in the molecule. The tert-butyl group gives rise to two distinct signals: one for the three equivalent methyl carbons (typically 20-42 ppm) and one for the quaternary carbon. acdlabs.com The carbonyl carbon (C=O) of the lactam ring is expected to resonate significantly downfield, often above 160 ppm. The chiral C2 carbon and the carbons of the aromatic ring would appear in the intermediate and aromatic regions, respectively. ekb.eg
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Remarks |
| tert-Butyl (CH₃)₉ | ~1.0 - 1.4 | ~26 - 29 | s (9H) |
| tert-Butyl (Quaternary C) | - | ~34 - 38 | Quaternary Carbon |
| C2-H | ~4.8 - 5.2 | ~80 - 85 | s (1H), Chiral Center |
| Aromatic C-H | ~6.8 - 7.5 | ~115 - 130 | m (4H) |
| Carbonyl (C=O) | - | ~165 - 170 | Lactam Carbonyl |
| Aromatic C-O | - | ~140 - 145 | Quaternary Carbon |
| Aromatic C-N | - | ~130 - 135 | Quaternary Carbon |
| N-H | Variable (e.g., ~8.0-9.5) | - | br s (1H) |
Note: The chemical shifts are estimated based on typical values for the functional groups and data from related benzoxazine (B1645224) structures. Actual values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one, it would primarily show correlations among the adjacent protons on the benzene (B151609) ring, helping to confirm their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum (e.g., linking the C2-H proton signal to the C2 carbon signal).
From the tert-butyl protons to the quaternary carbon and the chiral C2 carbon.
From the C2-H proton to the carbonyl carbon (C3) and the aromatic carbon attached to the oxygen (C4a).
From the N-H proton to the carbonyl carbon (C3) and adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. It would be particularly useful in confirming the stereochemistry and conformation, for instance, by showing a spatial relationship between the C2-H proton and the protons of the tert-butyl group. The use of 2D NMR techniques like COSY and HMBC has been documented in the structural analysis of related pyrrolidine (B122466) derivatives. nih.gov
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides the molecular weight and, through fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the elemental composition of the molecule with high accuracy. uva.nlrsc.orgrsc.org
For 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one (C₁₂H₁₅NO₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
The primary fragmentation pathway in Electron Ionization (EI) mass spectrometry would likely involve the loss of the bulky and stable tert-butyl group (C₄H₉•, mass 57) from the molecular ion (M•⁺) to form a prominent [M-57]⁺ fragment ion. This is a common fragmentation pattern for molecules containing a tert-butyl substituent.
Interactive Data Table: Predicted Mass Spectrometry Data for 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one
| Parameter | Value | Description |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | Average mass |
| Exact Mass (Monoisotopic) | 205.11028 Da | Calculated for ¹²C₁₂, ¹H₁₅, ¹⁴N₁, ¹⁶O₂ |
| Expected [M+H]⁺ (ESI/CI) | 206.11756 m/z | Protonated molecule |
| Major Fragment Ion (EI) | 148.0504 m/z | [M - C₄H₉]⁺, corresponding to the loss of the tert-butyl radical |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. ekb.eg The spectrum of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one would be dominated by absorptions from the amide and ether linkages, as well as the aromatic ring.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretch | ~3200 - 3100 | Medium |
| C-H (Aromatic) | Stretch | ~3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | ~2970 - 2870 | Strong |
| C=O (Amide I Band) | Stretch | ~1690 - 1670 | Strong |
| C=C (Aromatic) | Stretch | ~1600, ~1480 | Medium |
| C-O-C (Aryl-alkyl ether) | Asymmetric Stretch | ~1270 - 1200 | Strong |
| C-N (Amide) | Stretch | ~1250 - 1180 | Medium |
Note: These values are based on typical ranges. The IR spectrum for the parent compound, 2H-1,4-benzoxazin-3(4H)-one, is available in spectral databases. nih.gov
X-ray Crystallography for Solid-State Structural Determination
When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity and provide exact bond lengths, bond angles, and torsional angles. researchgate.net
For 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one, a crystal structure analysis would definitively establish the conformation of the heterocyclic ring and the orientation of the equatorial/axial tert-butyl group relative to the ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. nih.gov While a specific crystal structure for the title compound is not found, data for related 1,4-benzoxazine derivatives have been published, providing a template for expected parameters. researchgate.net
Interactive Data Table: Representative Crystallographic Parameters (Hypothetical)
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | Describes the shape of the unit cell |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| a (Å) | ~10.7 | Unit cell dimension |
| b (Å) | ~11.9 | Unit cell dimension |
| c (Å) | ~12.0 | Unit cell dimension |
| β (°) | ~93.8 | Unit cell angle |
| Volume (ų) | ~1545 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
Note: Data is modeled after published structures of related benzoxazine derivatives and is for illustrative purposes only. researchgate.net
Computational and Theoretical Chemistry Studies on 2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One
Molecular Dynamics Simulations and Theoretical Interaction Studies
Purely Theoretical Binding Mode Hypotheses Based on Computational Models
The strict adherence to focusing solely on 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one, as per the instructions, precludes the inclusion of information from related but distinct chemical structures. The generation of scientifically accurate and informative content requires a foundation of existing research, which, in this specific case, appears to be non-existent in the public domain.
Therefore, no data tables or detailed research findings can be presented as requested.
2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One As a Key Synthon in Complex Molecule Synthesis
Utilization in Heterocyclic Compound Synthesis
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a well-established precursor for the construction of a variety of fused heterocyclic systems. rsc.org The reactivity of the lactam functionality within the oxazine (B8389632) ring allows for targeted transformations to build more complex polycyclic molecules. For instance, the parent ring system can undergo reactions with various reagents to form new fused rings, demonstrating its utility as a foundational structure in heterocyclic chemistry. rsc.orgraco.cat
The aminolysis of the benzoxazinone (B8607429) ring with dinucleophiles like 2-aminophenol (B121084) or o-phenylenediamine (B120857) can lead to the formation of new five-membered heterocyclic rings fused to the core structure. raco.cat Similarly, reactions with agents like thiosemicarbazide (B42300) can be used to construct different heterocyclic systems. raco.cat The 2-tert-butyl substituent in 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one plays a crucial role in these synthetic applications. Its significant steric bulk can influence the regioselectivity of reactions, potentially directing incoming reagents to specific positions and enabling the synthesis of complex structures with high degrees of control. Furthermore, the chiral center at the C2 position makes this compound a valuable synthon for asymmetric synthesis, allowing for the preparation of enantiomerically pure target molecules.
Below is a table summarizing representative synthetic transformations starting from the general 2H-1,4-benzoxazin-3(4H)-one scaffold, which are applicable to the 2-tert-butyl derivative.
| Starting Material | Reagent(s) | Resulting Heterocyclic System |
| 2-substituted-4H-3,1-benzoxazin-4-one | 2-Aminophenol | 3-(Benzooxazol-2-yl) propenone derivative raco.cat |
| 2-substituted-4H-3,1-benzoxazin-4-one | o-Phenylenediamine | 3-(Benzimidazol-2-yl) propenone derivative raco.cat |
| 2-substituted-4H-3,1-benzoxazin-4-one | Thiosemicarbazide | 3-Thiourido-3(4H)-quinazolinone derivative raco.cat |
| 2-substituted-4H-3,1-benzoxazin-4-one | Hydrazine | N-Pyrazolyl anthranilic acid derivative raco.cat |
Role in Natural Product Synthesis Scaffolds
The 1,4-benzoxazinone core is a privileged scaffold found in a variety of natural products, particularly in plants from the Gramineae family (grasses), where they function as defense compounds. researchgate.netevitachem.com Naturally occurring benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) are known for their biological activities, including antimicrobial and insecticidal properties. researchgate.net
Synthetic derivatives of the 1,4-benzoxazin-3(4H)-one skeleton, such as 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one, serve as crucial scaffolds for the synthesis of analogs of these natural products. By modifying the core structure—for instance, by introducing a tert-butyl group at the C2 position—chemists can systematically explore the structure-activity relationships (SAR) of this class of compounds. This approach allows for the development of new molecules with potentially enhanced or novel biological activities for applications in medicine and agriculture. The tert-butyl group can improve metabolic stability or modulate the binding affinity of the molecule to its biological target.
Building Block in Retrosynthetic Strategies for Advanced Organic Molecules
In the field of organic synthesis, retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. youtube.comyoutube.com The 2H-1,4-benzoxazin-3(4H)-one moiety is recognized as a valuable building block or "synthon" in this context. clearsynth.com
The structure of 2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one can be retrosynthetically disconnected to reveal simpler starting materials, such as a substituted 2-aminophenol and a derivative of 2-bromo-3,3-dimethylbutanoic acid. This disconnection simplifies the synthetic challenge and provides a clear pathway for its construction.
Retrosynthetic Analysis:
The key advantage of using the 2-tert-butylated variant as a building block is the presence of a stereocenter at the C2 position. This makes it an important chiral building block. In the synthesis of advanced, stereochemically complex organic molecules, starting with an enantiomerically pure building block like (R)- or (S)-2-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one can be a highly efficient strategy for controlling the stereochemistry of the final product. This approach, known as the "chiral pool" strategy, is fundamental in the synthesis of many pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.
Future Research Directions and Challenges in 2 Tert Butyl 2h 1,4 Benzoxazin 3 4h One Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of the 2H-1,4-benzoxazin-3(4H)-one core is well-established, often proceeding through the reaction of 2-aminophenols with chloroacetyl chloride or via reductive cyclization of related nitro compounds. ijsr.net However, the introduction of the tert-butyl group at the 2-position necessitates specialized strategies, and improving the efficiency of these routes remains a key challenge.
Future research will likely focus on overcoming the limitations of current methods, such as harsh reaction conditions, moderate yields, and the need for multi-step procedures. ijsr.net A primary objective is the development of one-pot syntheses and transition-metal-catalyzed reactions that offer higher atom economy and milder conditions. For instance, palladium-catalyzed oxidative coupling of isocyanides has been used to access 2-aminobenzoxazinones, and adapting such methods for the direct introduction of a tert-butyl group could be a promising direction. nih.gov
Another area of development is the use of alternative starting materials. While anthranilic acids are common precursors for many benzoxazinone (B8607429) derivatives, exploring novel building blocks could provide more direct access to the 2-tert-butyl substituted target. nih.gov The development of catalytic systems that are robust, recyclable, and tolerant of diverse functional groups is essential for creating a library of derivatives based on this core structure.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Precursors | Catalyst/Reagent Example | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Intramolecular Cyclization | Substituted 2-aminophenols, Chloroacetyl chloride | Base (e.g., K₂CO₃) | Readily available starting materials. ijsr.net | Often requires heating, moderate yields (30-70%). ijsr.net |
| Reductive Cyclization | 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts | Fe/acetic acid | High yields, compatible with various functional groups. ijsr.net | Requires precursor synthesis, use of stoichiometric reductants. |
| Copper-Catalyzed Coupling | o-halophenols, 2-halo-amides | CuI / 1,10-phenanthroline | Good to excellent yields, convenient one-pot procedure. ijsr.net | Catalyst/ligand sensitivity, potential for metal contamination. |
| Palladium-Catalyzed Oxidative Coupling | Salicylamides, tert-butyl isocyanide | Pd(OAc)₂ | Avoids undesired nucleophilic pathways under mild conditions. nih.gov | Catalyst cost, optimization for specific substrate may be required. |
Exploration of Unconventional Reactivity Patterns
The reactivity of 2-tert-butyl-2H-1,4-benzoxazin-3(4H)-one is largely dictated by the lactam functionality and the aromatic ring. However, the influence of the sterically demanding tert-butyl group on the molecule's reactivity is an area ripe for exploration. This group could exert significant steric hindrance, potentially directing reactions to less-hindered positions or enabling unusual conformational preferences that alter reaction outcomes.
Future investigations should move beyond standard functionalization of the aromatic ring or the lactam nitrogen. Research could probe:
Stereoselective Reactions: Investigating how the tert-butyl group can act as a chiral auxiliary or directing group in asymmetric transformations.
C-H Activation: Exploring selective activation of C-H bonds on the benzoxazine (B1645224) core, which is a modern synthetic goal. The electronic and steric influence of the existing substituents would be critical.
Ring-Opening and Rearrangement Reactions: Subjecting the heterocyclic ring to novel reaction conditions to generate different scaffolds. The stability of the benzoxazinone ring could be leveraged to use it as a precursor for more complex heterocyclic systems. ijsr.net
Photochemical and Electrochemical Reactivity: Studying the molecule's behavior under photochemical or electrochemical conditions to unlock novel reaction pathways not accessible through traditional thermal methods.
Advancements in Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to accelerate the development of 2-tert-butyl-2H-1,4-benzoxazin-3(4H)-one chemistry. Current applications have included using molecular modeling to understand the interaction of benzoxazinone derivatives with biological targets, such as DNA, through energy minimization of 3D structures. nih.gov Furthermore, advanced machine learning models, like deep recurrent neural networks (RNN), have been employed to discover benzoxazinone derivatives with specific activities. nih.gov
The next frontier in computational modeling for this specific compound involves:
Predictive Synthesis: Developing algorithms that can accurately predict the outcomes of synthetic reactions, including yields and side products, under various conditions. This would allow for the in silico screening of potential synthetic routes, saving significant time and resources.
Reactivity Mapping: Using quantum chemical calculations (e.g., Density Functional Theory) to map the molecule's electron density, frontier molecular orbitals, and reaction pathways. This can help identify the most likely sites for electrophilic or nucleophilic attack and predict the feasibility of unconventional reactions.
Catalyst Design: Computationally designing or screening catalysts tailored for specific transformations of the 2-tert-butyl-2H-1,4-benzoxazin-3(4H)-one scaffold, optimizing for efficiency and selectivity.
Physicochemical Property Prediction: Using models to predict properties like solubility and collision cross-section, which are crucial for purification and analytical characterization. uni.luuni.lu
Table 2: Computational Approaches and Future Applications
| Computational Method | Current Application Example | Future Research Direction |
|---|---|---|
| Molecular Docking & Dynamics | Simulating interactions with biological targets. nih.gov | Predicting binding affinity to a wider range of targets; understanding off-target effects. |
| Quantum Chemistry (DFT) | Calculating molecular properties and energies. | Mapping reaction energy profiles for novel transformations; predicting spectroscopic data (NMR, IR). |
| Machine Learning (RNN/MTDNN) | Discovering derivatives with desired biological activity. nih.gov | Predicting optimal synthetic conditions (catalyst, solvent, temperature); identifying sustainable synthetic pathways. |
Q & A
Q. How should researchers design experiments to reconcile discrepancies between in vitro and in vivo efficacy data?
- Answer : Use a tiered approach: (1) Validate in vitro assays with positive/negative controls (e.g., enzyme inhibition vs. cell viability), (2) Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes), (3) Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
